

In-Depth Technical Guide: AcLys-PABC-VC-Aur0101 Intermediate-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AcLys-PABC-VC-Aur0101 intermediate-1**

Cat. No.: **B12383247**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcLys-PABC-VC-Aur0101 intermediate-1 is a crucial component in the synthesis of advanced antibody-drug conjugates (ADCs). This intermediate constitutes the linker portion of the final drug-linker conjugate, AcLys-PABC-VC-Aur0101, which is designed for targeted cancer therapy. The linker itself is a sophisticated chemical entity, comprising an acetylated lysine (AcLys), a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, and a cathepsin B-cleavable dipeptide, valine-citrulline (VC). This design ensures stability in circulation and specific release of the cytotoxic payload, Aur0101, within the tumor microenvironment. This guide provides a detailed overview of the technical aspects of **AcLys-PABC-VC-Aur0101 intermediate-1**, including its chemical properties, a representative synthesis protocol, and its role in the broader context of ADC development.

Chemical Properties and Structure

AcLys-PABC-VC-Aur0101 intermediate-1 is a cathepsin-cleavable ADC linker.^[1] Its primary function is to connect a monoclonal antibody to the potent cytotoxic agent, Aur0101. The structural components of the intermediate are meticulously designed to ensure the stability of the ADC in systemic circulation and to facilitate the selective release of the payload within the target cancer cells.

The key structural features include:

- Acetylated Lysine (AcLys): The acetylation of the lysine residue can influence the overall physicochemical properties of the linker, such as its hydrophilicity and pharmacokinetic profile.
- Valine-Citrulline (VC) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[\[2\]](#) This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic drug.
- p-Aminobenzyloxycarbonyl (PABC) Spacer: The PABC group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in the final conjugate, liberates the unmodified active drug, Aur0101.

Table 1: Physicochemical Properties of **AcLys-PABC-VC-Aur0101 Intermediate-1**

Property	Value	Reference
CAS Number	1609108-48-6	[1] [3]
Molecular Formula	C41H53N7O8	[1] [3]
Molecular Weight	771.90 g/mol	[1]
Appearance	White to off-white solid powder	InvivoChem
Solubility	Soluble in DMSO	[1]

Synthesis of the Linker Intermediate

The synthesis of **AcLys-PABC-VC-Aur0101 intermediate-1** involves a multi-step process of peptide coupling and the introduction of protective groups. While a specific, detailed protocol for this exact intermediate is not publicly available, a representative synthesis for a closely related and widely used linker, Fmoc-Val-Cit-PABC-PNP, provides a comprehensive methodological framework. This process typically involves the sequential coupling of the amino acid and spacer components.

Representative Experimental Protocol: Synthesis of a Val-Cit-PABC Linker

This protocol outlines the synthesis of a key precursor, Fmoc-Val-Cit-PABC-OH, which is structurally analogous to the core of **AcLys-PABC-VC-Aur0101 intermediate-1**. The final step to obtain the intermediate would involve the coupling of acetylated lysine.

Materials:

- Fmoc-Cit-PAB-OH
- Piperidine
- Dimethylformamide (DMF)
- Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)
- Diethyl ether

Procedure:

- **Fmoc Deprotection:** Dissolve Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF to a concentration of 0.2 M. To this solution, add piperidine (5.0 equivalents) and stir at room temperature for 4-5 hours to remove the Fmoc protecting group.
- **Solvent Removal:** Remove the DMF and excess piperidine under reduced pressure. To ensure complete removal of piperidine, the residue can be co-evaporated with DMF multiple times.
- **Dipeptide Formation:** Dissolve the resulting crude H-Cit-PAB-OH in DMF to a concentration of 0.1 M. Add Fmoc-Val-OSu (1.1 equivalents) to the solution and stir at room temperature for 16-20 hours.
- **Precipitation and Isolation:** Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the desired product, Fmoc-Val-Cit-PAB-OH.

- Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the purified product.

Table 2: Representative Yields for Key Synthesis Steps

Step	Product	Reported Yield
Dipeptide Formation	Fmoc-Val-Cit-PAB-OH	85-95%
Activation with PNP	Fmoc-Val-Cit-PAB-PNP	~89%

Note: This is a representative protocol. The synthesis of **AcLys-PABC-VC-Aur0101 intermediate-1** would require the incorporation of an acetylated lysine moiety, likely involving similar peptide coupling and protection/deprotection strategies.

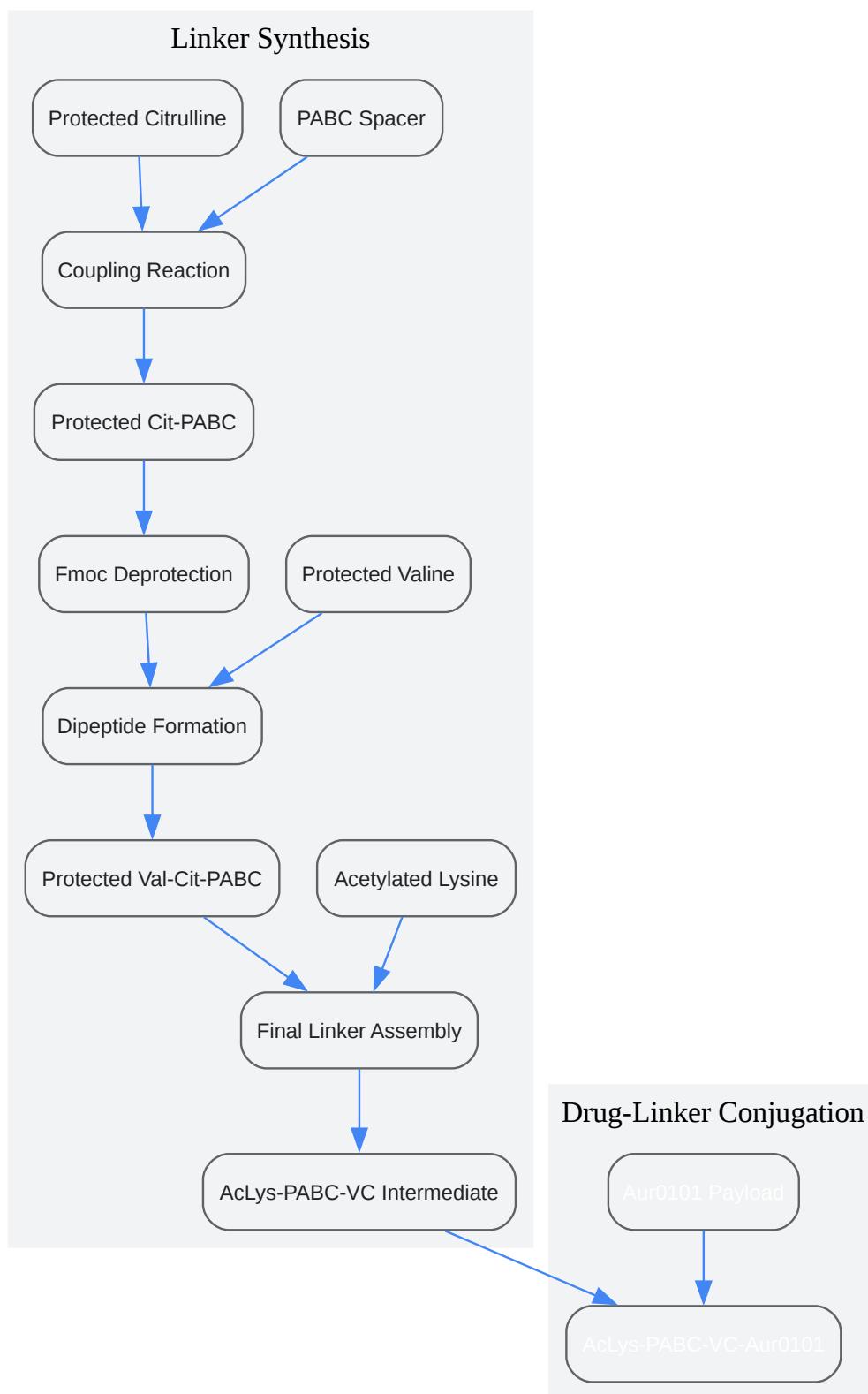
Role in Antibody-Drug Conjugate (ADC) Assembly and Mechanism of Action

AcLys-PABC-VC-Aur0101 intermediate-1 is the precursor to the complete drug-linker construct. The synthesis is finalized by conjugating the Aur0101 payload to this linker intermediate. The resulting AcLys-PABC-VC-Aur0101 is then ready for conjugation to a monoclonal antibody that targets a specific tumor-associated antigen.

The overall mechanism of action for an ADC utilizing this linker is as follows:

- Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to the target antigen on the surface of cancer cells.
- Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
- Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.
- Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the valine-citrulline dipeptide of the linker.

- Payload Release: The cleavage of the VC linker initiates the self-immolation of the PABC spacer, leading to the release of the potent cytotoxic drug, Aur0101, directly inside the cancer cell.
- Induction of Apoptosis: The released Aur0101 exerts its cytotoxic effect, typically by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.


Visualizing the ADC Mechanism and Synthesis Workflow

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for an ADC with a cleavable linker.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the drug-linker conjugate.

Conclusion

AcLys-PABC-VC-Aur0101 intermediate-1 represents a sophisticated and highly engineered component for the construction of modern antibody-drug conjugates. Its design, incorporating a stable yet selectively cleavable linker system, is central to the efficacy and safety of the resulting therapeutic. A thorough understanding of its chemical properties, synthesis, and mechanism of action is paramount for researchers and developers in the field of targeted cancer therapy. The provided information serves as a foundational guide for professionals engaged in the development of next-generation ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: AcLys-PABC-VC-Aur0101 Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383247#what-is-aclys-pabc-vc-aur0101-intermediate-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com